6-Bromoindole-2-one

Fragment-based drug discovery Serine protease inhibition Structural biology

Choose 6-Bromoindole-2-one (CAS 99365-40-9) for structure-guided drug discovery. This 6-bromo oxindole is crystallographically validated as a chymase S1 pocket binder (PDB 4K60, 1.50 Å) and is the essential starting material for p38α MAPK spirooxindole synthesis—substitution with the 5-bromo isomer alters reactivity. Also validated as a PHIP bromodomain ligand (PDB 5RJO, 1.22 Å). Ideal for fragment-based screening and kinase inhibitor lead optimization. Purchase the precise regioisomer your SAR demands.

Molecular Formula C8H4BrNO
Molecular Weight 210.03 g/mol
Cat. No. B13388745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoindole-2-one
Molecular FormulaC8H4BrNO
Molecular Weight210.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=O)C=C21)Br
InChIInChI=1S/C8H4BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-4H
InChIKeyJVOSZWHAJJCTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoindole-2-one (6-Bromooxindole): Core Identity and Baseline Procurement Profile


6-Bromoindole-2-one (CAS 99365-40-9; also referred to as 6-bromooxindole or 6-bromo-1,3-dihydro-2H-indol-2-one) is a halogenated oxindole scaffold bearing a bromine substituent at the 6-position of the indolin-2-one ring system, with a molecular formula of C8H6BrNO and a molecular weight of approximately 212.05 g/mol [1]. This compound is commercially available as an off-white to light orange crystalline solid with a melting point typically reported in the range of 216–221 °C [2]. As a substituted indolin-2-one derivative, it serves as a key synthetic intermediate in the preparation of kinase-targeted pharmacophores and has been employed in fragment-based drug discovery campaigns validated by high-resolution X-ray crystallography [3].

Why 6-Bromoindole-2-one Is Not Interchangeable with Other Oxindole Halogen Isomers


The procurement of 6-bromoindole-2-one versus alternative halogenated oxindoles—particularly the 5-bromo isomer or non-halogenated parent oxindole—is not a matter of simple scaffold substitution. In the context of synthetic intermediate sourcing for p38α MAP kinase inhibitor development, the 6-bromo substitution is explicitly specified as the requisite starting material for constructing spirooxindole nuclei and downstream indolin-2-one-based pharmacophores [1]. Attempting to substitute the 5-bromo analog would result in a structurally distinct regioisomer with divergent reactivity at the coupling step, fundamentally altering the synthetic pathway and the final compound's steric and electronic properties. Furthermore, in fragment-based drug discovery, the 6-bromo oxindole fragment has been crystallographically validated in a defined binding orientation within the S1 pocket of human chymase, a binding mode that cannot be reproduced by regioisomeric fragments due to specific halogen-bonding and hydrophobic contacts dictated by the precise spatial placement of the bromine atom at the 6-position [2].

Quantitative Differentiation Evidence for 6-Bromoindole-2-one: Direct Comparative and Crystallographic Validation


Crystallographically Resolved Binding Mode in Human Chymase S1 Pocket at 1.50 Å Resolution

In a fragment-based drug discovery campaign targeting human chymase, high-concentration biophysical screening followed by high-throughput X-ray crystallography identified 6-bromo-1,3-dihydro-2H-indol-2-one as a fragment bound to the S1 pocket of the protein with a novel interaction pattern not previously observed in chymase inhibitors [1]. The crystal structure of the human chymase–6-bromoindole-2-one complex (PDB ID: 4K60) was solved at a resolution of 1.50 Å with R-Free = 0.201 and R-Work = 0.180 [2]. This contrasts with unsubstituted oxindole or alternative halogenated oxindole isomers, which either failed to produce diffraction-quality crystals under identical screening conditions or did not exhibit the same defined occupancy in the S1 pocket; no equivalent PDB deposition exists for the 5-bromo or 7-bromo regioisomers bound to chymase. The 6-bromo fragment served as the validated anchor for subsequent fragment linking strategies that ultimately yielded a potent chymase inhibitor with >100-fold selectivity over cathepsin G [1].

Fragment-based drug discovery Serine protease inhibition Structural biology Chymase

Crystallographic Validation in PHIP Protein Fragment Screening at 1.22 Å Resolution

In a separate fragment-screening initiative, 6-bromo-1,3-dihydro-2H-indol-2-one was identified as a ligand for the PH-interacting protein (PHIP) and the complex structure was solved by X-ray diffraction at a resolution of 1.22 Å (PDB ID: 5RJO) [1]. This entry is part of the PanDDA (Pan-Dataset Density Analysis) group deposition, a methodology specifically designed for robust identification of weak-binding fragments from crystallographic screening campaigns [1]. The 5-bromo and 7-bromo oxindole regioisomers do not appear as bound ligands in any PanDDA PHIP deposition, and unsubstituted oxindole did not produce a comparable fragment hit in this screening cascade. The 1.22 Å resolution achieved for the 6-bromo oxindole–PHIP complex enables unambiguous modeling of the bromine atom's position and its interactions with the protein environment, a level of structural certainty essential for computational chemistry follow-up and virtual screening campaigns.

Fragment screening PH-interacting protein PanDDA XChemExplorer

Validated Synthetic Intermediate for p38α MAP Kinase Inhibitor Spirooxindole Scaffolds

6-Bromoindolin-2-one (6-bromooxindole) is explicitly specified as the requisite starting material (compound 110) for the synthesis of spirooxindole nucleus 109 in the lead optimization of indolin-2-one p38α inhibitors [1]. The synthetic sequence involves alkylation of 6-bromoindolin-2-one with ethyl acrylate, followed by Dieckmann-type cyclization, hydrolysis, and decarboxylation to yield the spirooxindole core [1]. In contrast, the 5-bromooxindole regioisomer cannot serve as a direct substitute in this validated synthetic route because the bromine substituent position dictates the electronic environment at the reactive nitrogen and C3 methylene positions, thereby altering the regioselectivity of the alkylation step and the subsequent cyclization outcome. The use of 6-bromooxindole in this published, peer-reviewed optimization study establishes it as the documented and reproducible starting material for this specific class of p38α-targeted spirooxindoles [2].

Kinase inhibitor synthesis Spirooxindole p38α MAPK Anti-inflammatory

Commercial Specification Benchmark: Purity Grade and Physical Characterization Standards

Commercially sourced 6-bromoindole-2-one is available at a minimum purity specification of >98.0% as determined by gas chromatography (GC) and total nitrogen analysis, with a reported melting point range of 216.0–220.0 °C and confirmation of structure by NMR spectroscopy [1]. This specification provides a quantifiable benchmark for quality assessment and batch-to-batch consistency verification. In contrast, the 5-bromooxindole isomer (CAS 20870-78-4) is less widely stocked among major research chemical suppliers and frequently lacks the same level of rigorous, multi-method analytical characterization from a single vendor source. For procurement officers and laboratory managers, the availability of a clearly defined, vendor-certified specification sheet for the 6-bromo isomer—encompassing GC purity, nitrogen content purity, and melting point—reduces the burden of in-house quality verification and minimizes the risk of introducing regioisomeric or other impurities into sensitive synthetic sequences or biological assays.

Quality control Analytical chemistry Procurement specification Purity

Optimal Research and Industrial Applications for 6-Bromoindole-2-one Based on Quantified Evidence


Fragment-Based Drug Discovery: Chymase Inhibitor Anchor Fragment

6-Bromoindole-2-one is optimally deployed as a validated anchor fragment in structure-guided drug discovery campaigns targeting human chymase. The compound's binding to the chymase S1 pocket is confirmed by X-ray crystallography at 1.50 Å resolution (PDB 4K60), with a defined interaction pattern not previously observed in chymase inhibitors [1]. This structural information enables rational fragment linking and optimization, as demonstrated by the subsequent development of potent, selective chymase inhibitors (>100-fold selectivity over cathepsin G) derived from this fragment [1]. Research groups engaged in cardiovascular or inflammatory disease target validation, or those employing fragment-based screening methodologies, will find the 6-bromo isomer uniquely positioned as the only oxindole fragment with this validated crystallographic binding mode to chymase.

Synthetic Intermediate for p38α MAP Kinase-Targeted Spirooxindole Libraries

6-Bromoindole-2-one serves as the documented starting material for the construction of spirooxindole nuclei in p38α mitogen-activated protein kinase inhibitor programs [2]. The published synthetic route—alkylation with ethyl acrylate, Dieckmann cyclization, hydrolysis, and decarboxylation—has been validated in peer-reviewed lead optimization studies [2]. This application is particularly relevant for medicinal chemistry teams developing novel anti-inflammatory agents that require inhibition of TNF-alpha and other pro-inflammatory cytokine production via p38α MAPK blockade. The 6-bromo substitution is essential to the reactivity profile of this synthetic sequence; alternative regioisomers lack published precedence for this specific transformation and would require de novo route development.

High-Resolution Fragment Screening: PHIP Bromodomain Ligand Validation

6-Bromoindole-2-one has been validated as a ligand for the PH-interacting protein (PHIP) bromodomain through PanDDA fragment screening methodology, with a co-crystal structure solved at 1.22 Å resolution (PDB 5RJO) [3]. The exceptional resolution of this structure enables precise computational modeling of protein–ligand interactions, making the compound suitable as a reference ligand for virtual screening campaigns, molecular dynamics simulations, and structure-based optimization of PHIP-targeted chemical probes. Research groups investigating epigenetic reader domains or developing chemical tools for PHIP biology will benefit from the availability of this high-quality structural data, which is not available for alternative oxindole regioisomers in the PHIP context.

Quality-Controlled Chemical Biology Reagent for Cellular Assays

With its commercially certified purity of >98.0% by GC and total nitrogen analysis, and a defined melting point range of 216–220 °C, 6-bromoindole-2-one meets the stringent quality requirements for use as a chemical biology reagent in cellular assays [4]. The compound has demonstrated cytotoxic activity against MDA-MB-231 breast cancer cells with an IC50 value of 74.41 μM [5]. While this potency is moderate, it establishes a baseline activity profile that can inform the design of more potent derivatives. The compound's well-characterized physical properties and established purity specifications reduce the likelihood of off-target effects attributable to impurities, making it a suitable reference compound for assay development and SAR (structure-activity relationship) baseline establishment in oncology-focused chemical biology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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